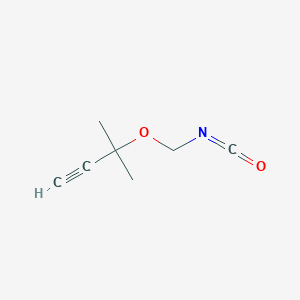
3-(Isocyanatomethoxy)-3-methylbut-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isocyanatomethoxy)-3-methylbut-1-yne is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a methoxy group and a methylbutyne backbone. This compound is of interest due to its unique chemical structure and reactivity, which makes it valuable in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isocyanatomethoxy)-3-methylbut-1-yne typically involves the reaction of an appropriate alcohol with phosgene or its derivatives to form the corresponding chloroformate, which is then treated with an amine to yield the isocyanate. This process can be carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbamate intermediates, which are decomposed thermally to produce the desired isocyanate .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Isocyanatomethoxy)-3-methylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Major Products Formed
Oxidation: Oxides and other oxygenated derivatives.
Reduction: Amines.
Substitution: Urethanes, ureas, and carbamates.
Wissenschaftliche Forschungsanwendungen
3-(Isocyanatomethoxy)-3-methylbut-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 3-(Isocyanatomethoxy)-3-methylbut-1-yne involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, ureas, and carbamates, which are important in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl isocyanate: Used in organic synthesis and as a reagent in chemical analysis.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes.
Uniqueness
3-(Isocyanatomethoxy)-3-methylbut-1-yne is unique due to its specific structure, which combines an isocyanate group with a methoxy and methylbutyne backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other isocyanates may not be suitable .
Eigenschaften
CAS-Nummer |
57745-66-1 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
3-(isocyanatomethoxy)-3-methylbut-1-yne |
InChI |
InChI=1S/C7H9NO2/c1-4-7(2,3)10-6-8-5-9/h1H,6H2,2-3H3 |
InChI-Schlüssel |
JGPQAZMRYVOIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)OCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


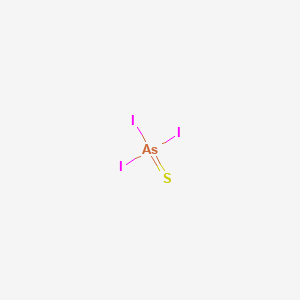
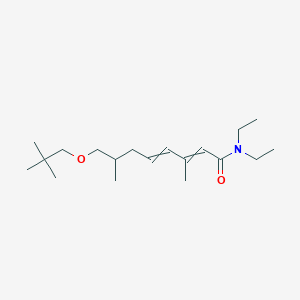

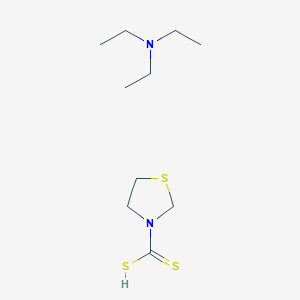
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
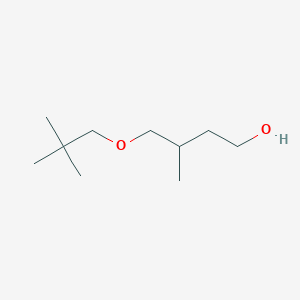
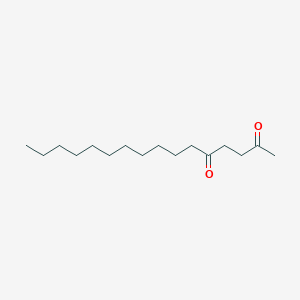
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
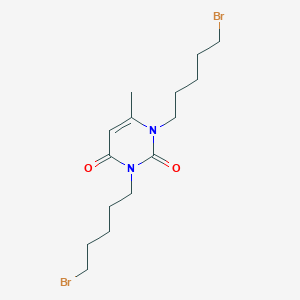
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)

![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
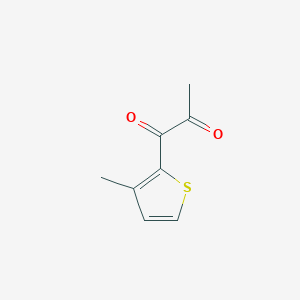
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)
